molecular formula C21H26N2O3 B11680160 1-(3,4-Diethoxybenzoyl)-4-phenylpiperazine

1-(3,4-Diethoxybenzoyl)-4-phenylpiperazine

Cat. No.: B11680160
M. Wt: 354.4 g/mol
InChI Key: TYGSJGGFTPJZMM-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxybenzoyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a benzoyl group substituted with diethoxy groups at the 3 and 4 positions, attached to a piperazine ring which is further substituted with a phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Diethoxybenzoyl)-4-phenylpiperazine typically involves the reaction of 3,4-diethoxybenzoic acid with 4-phenylpiperazine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Diethoxybenzoyl)-4-phenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,4-Diethoxybenzoyl)-4-phenylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Diethoxybenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Diethoxybenzoyl)-4-phenylpiperazine is unique due to the presence of both diethoxy groups and a phenyl-substituted piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

(3,4-diethoxyphenyl)-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C21H26N2O3/c1-3-25-19-11-10-17(16-20(19)26-4-2)21(24)23-14-12-22(13-15-23)18-8-6-5-7-9-18/h5-11,16H,3-4,12-15H2,1-2H3

InChI Key

TYGSJGGFTPJZMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)OCC

Origin of Product

United States

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